molecular formula C11H12F2O2 B15273571 1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B15273571
M. Wt: 214.21 g/mol
InChI Key: RSBZBOYZIVXMLZ-UHFFFAOYSA-N
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Description

1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is a synthetic organic compound characterized by the presence of difluoro and hydroxy functional groups attached to a phenyl ring, along with a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the introduction of difluoro and hydroxy groups onto a phenyl ring, followed by the attachment of a dimethylpropanone group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The difluoro and hydroxy groups may play a role in its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,3-Difluoro-4-hydroxyphenyl)ethanone
  • 1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-difluoroethanone

Comparison: 1-(2,3-Difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to the presence of the dimethylpropanone moiety, which distinguishes it from other similar compounds

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

1-(2,3-difluoro-4-hydroxyphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H12F2O2/c1-11(2,3)10(15)6-4-5-7(14)9(13)8(6)12/h4-5,14H,1-3H3

InChI Key

RSBZBOYZIVXMLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C(C(=C(C=C1)O)F)F

Origin of Product

United States

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